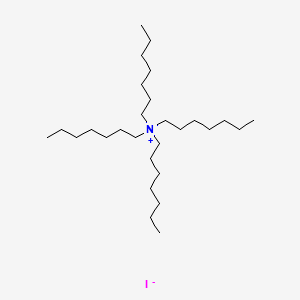

Tetraheptylammonium iodide

Overview

Description

Tetraethylammonium iodide is a quaternary ammonium compound that has been studied in various contexts, including its role in crystal structures, conductance in solvent mixtures, and as a reagent in chemical reactions. Although the provided papers do not directly discuss Tetraheptylammonium iodide, they provide insights into the behavior of similar tetraalkylammonium iodides, which can be extrapolated to understand the properties and reactions of Tetraheptylammonium iodide.

Synthesis Analysis

The synthesis of tetraethylammonium-based compounds has been achieved through various methods. For instance, the synthesis of tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV) was characterized by classical physical methods, indicating that similar synthetic approaches could potentially be applied to Tetraheptylammonium iodide .

Molecular Structure Analysis

The molecular structure of tetraethylammonium compounds has been elucidated using single-crystal X-ray diffraction studies. For example, the structure of tetraethylammonium silicate hydrate was refined to a high precision, revealing the presence of organic cations in channels and cages formed by the host structure . Similarly, the molecular structure of tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV) was determined, showing a complex coordination geometry around the uranium center . These studies suggest that Tetraheptylammonium iodide could also exhibit interesting structural features.

Chemical Reactions Analysis

Tetraalkylammonium iodides are known to participate in various chemical reactions. For instance, tetra-n-butylammonium iodide was used to trigger the 3-sulfenylation of indoles under metal-free and oxidant-free conditions . This indicates that Tetraheptylammonium iodide may also serve as a catalyst or reagent in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylammonium iodide have been studied in different solvent mixtures. Conductance studies of tetraethylammonium iodide in N,N-dimethylacetamide-water mixtures at 35°C provided data on limiting equivalent conductance, association constant, and pairing radius . Additionally, the effects of tetraethylammonium iodide in the determination of impurities in materials containing molybdenum were investigated, showing its potential as a thermochemical agent in spectrochemical analysis . These findings could be relevant to understanding the behavior of Tetraheptylammonium iodide in various environments.

Scientific Research Applications

Comprehensive Summary of the Application

Tetraheptylammonium iodide is used as a modifier in the construction of a new modified graphite-multiwall carbon nanotube paste electrode . This modified paste electrode is used for the determination of ascorbic acid (AA) in a phosphate buffer solution (pH 2.0) .

Methods of Application or Experimental Procedures

The construction of the modified graphite-multiwall carbon nanotube paste electrode involves casting the appropriate mixture of tetraheptylammonium iodide-iodine . When compared to activated carbon, a graphite and multiwall carbon nanotube paste electrode containing this new modifier, the proposed modified paste electrode not only shifted the oxidation potential of AA towards a less-positive potential but also enhanced its oxidation peak current .

Results or Outcomes Obtained

The current response of AA increases linearly while increasing its concentration from 5.6 × 10 −5 to 1.2 × 10 −2 M with a correlation coefficient of 0.9991 . The detection limit (3 σ) was found to be of 3.6 × 10 −5 M . The present modified paste electrode was also successfully used for the determination of AA in the presence of common interference compounds . The present modified electrode was successfully demonstrated towards the determination of AA in pharmaceutical and food samples .

Safety And Hazards

Tetraheptylammonium iodide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

properties

IUPAC Name |

tetraheptylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.HI/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSOHLKZTZMKQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883918 | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraheptylammonium iodide | |

CAS RN |

3535-83-9 | |

| Record name | Tetraheptylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraheptylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

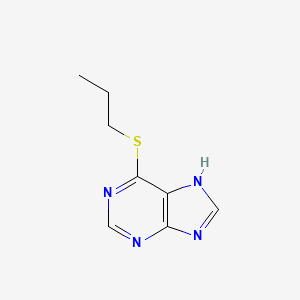

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

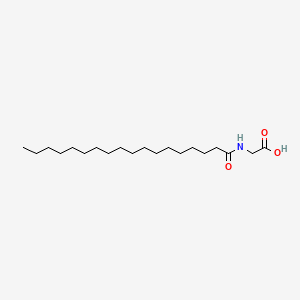

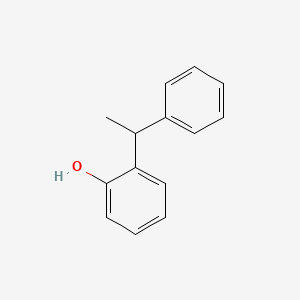

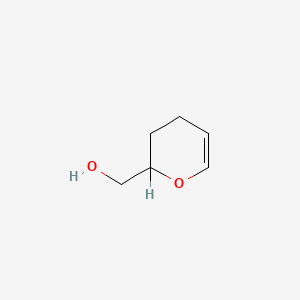

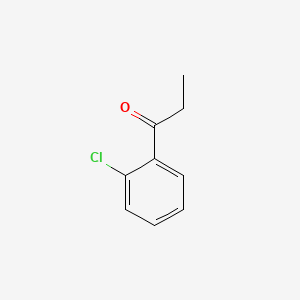

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)